Lower Computed Lipophilicity (XLogP = -0.8) Improves Aqueous Solubility Relative to 3-Methylbutanoyl Analog
The target compound exhibits a computed XLogP3-AA value of -0.8, indicating higher hydrophilicity compared to the 8-benzyl-4-(3-methylbutanoyl) analog, which has a computed XLogP3-AA of 0 [1][2]. This difference of 0.8 log units translates to a theoretical ~6.3-fold increase in aqueous solubility, a critical parameter for oral bioavailability and in vitro assay reproducibility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | 8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: XLogP3-AA = 0 |
| Quantified Difference | ΔXLogP = -0.8; ~6.3× lower lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Procurement of the intrinsically more hydrophilic cyclopropanecarbonyl derivative minimizes the risk of solubility-limited assay performance and oral absorption that would be encountered with the more lipophilic 3-methylbutanoyl congener.
- [1] PubChem Compound Summary for CID 75360556, 8-Benzyl-4-cyclopropanecarbonyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 75360580, 8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. National Center for Biotechnology Information (2025). View Source
